Eupalinolide A
Overview
Description
Eupalinolide B is a naturally occurring sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
- By disrupting this interaction, EA and EB activate HSF1 and induce the expression of Heat Shock Protein 70 (HSP70) .
- Downstream effects include improved protein quality control and enhanced cell viability under stress conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Eupalinolide A interacts with various enzymes and proteins. It is rapidly hydrolyzed by carboxylesterase and undergoes cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .
Cellular Effects
This compound has been shown to significantly inhibit cell proliferation and migration by arresting the cell cycle at the G1 phase and inducing autophagy in hepatocellular carcinoma cells . This autophagy induction is mediated by reactive oxygen species (ROS) and ERK signaling activation .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules, leading to changes in gene expression. For instance, Eupalinolide J, a compound similar to this compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway .
Temporal Effects in Laboratory Settings
This compound and its isomer, Eupalinolide B, are rapidly hydrolyzed by carboxylesterase in human liver microsomes . The metabolic stability and enzyme kinetics of this process have been studied, revealing differences in the hydrolytic stability of this compound and Eupalinolide B in human liver microsomes and rat liver microsomes .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not well-documented, the water extract of Eupatorium lindleyanum DC., which contains this compound, has been shown to have significant anti-hypertensive effects in different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes carboxylesterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated oxidation in human liver microsomes .
Transport and Distribution
It is known that this compound undergoes metabolic processes in human liver microsomes, suggesting that it may be transported to the liver for metabolism .
Subcellular Localization
Given its interactions with enzymes in human liver microsomes, it may be localized in the endoplasmic reticulum, where many drug-metabolizing enzymes are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupalinolide B can be synthesized through various chemical routes. One common method involves the extraction from Eupatorium lindleyanum using organic solvents followed by chromatographic purification . The synthetic route typically involves the formation of the germacrane skeleton, followed by lactonization to form the sesquiterpene lactone structure.
Industrial Production Methods: Industrial production of Eupalinolide B primarily relies on the extraction from Eupatorium lindleyanum. The plant material is subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Eupalinolide B in high purity .
Chemical Reactions Analysis
Types of Reactions: Eupalinolide B undergoes various chemical reactions, including:
Oxidation: Eupalinolide B can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: Substitution reactions can occur at the lactone ring or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include epoxides, reduced lactones, and substituted derivatives, which can have different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Eupalinolide B serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Biology: It has been shown to modulate various biological pathways, making it a useful tool for studying cellular processes.
Medicine: Eupalinolide B exhibits potent anticancer activity, particularly against pancreatic cancer, by inducing reactive oxygen species (ROS) generation and disrupting copper homeostasis It also has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
- Eupalinolide A
- Germacrene D
- Parthenolide
- Costunolide
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMABTYJYZFLK-FHEQDPKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855825 | |
Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877822-41-8 | |
Record name | (3aR,4R,6Z,9S,10E,11aR)-9-(Acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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